molecular formula C17H21N3O3 B6638018 N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide

N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide

Katalognummer B6638018
Molekulargewicht: 315.37 g/mol
InChI-Schlüssel: VDKCRXXGPSBOHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been investigated for its potential use in treating a variety of autoimmune diseases. JAK3 is a key component of the signaling pathway that activates immune cells, and CP-690,550 has been shown to be effective in suppressing this pathway, leading to reduced inflammation and improved disease outcomes.

Wirkmechanismus

N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide works by inhibiting the activity of JAK3, a key component of the signaling pathway that activates immune cells. By blocking JAK3, this compound reduces the production of cytokines and other inflammatory mediators, leading to reduced inflammation and improved disease outcomes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models and clinical trials. These include reduced production of cytokines and other inflammatory mediators, improved disease activity scores, and reduced joint damage in patients with rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide for lab experiments is its specificity for JAK3, which allows for targeted inhibition of the immune signaling pathway. However, this compound can also have off-target effects on other JAK family members, which can complicate interpretation of experimental results. Additionally, this compound can have variable pharmacokinetics in different animal models, which can affect its efficacy and toxicity.

Zukünftige Richtungen

There are a number of potential future directions for research on N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide and its use in treating autoimmune diseases. These include investigating its potential use in combination with other therapies, exploring its effects on other cell types and signaling pathways, and developing more specific JAK3 inhibitors with improved pharmacokinetics and toxicity profiles. Additionally, further clinical trials are needed to fully evaluate the safety and efficacy of this compound in different patient populations.

Synthesemethoden

N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide was first synthesized by Pfizer researchers in 2003 using a combination of organic synthesis techniques. The synthesis involves the reaction of 8-methyl-4-oxoquinazoline-3-carboxylic acid with cyclopentylmagnesium bromide, followed by the addition of hydroxymethylpiperidine and acetic anhydride to form the final product.

Wissenschaftliche Forschungsanwendungen

N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide has been extensively studied in preclinical and clinical trials for its potential use in treating a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In animal models, this compound has been shown to reduce inflammation and improve disease outcomes, and clinical trials have demonstrated its efficacy in reducing disease activity and improving patient outcomes.

Eigenschaften

IUPAC Name

N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-12-5-4-6-13-15(12)18-11-20(16(13)23)9-14(22)19-17(10-21)7-2-3-8-17/h4-6,11,21H,2-3,7-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKCRXXGPSBOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)NC3(CCCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.